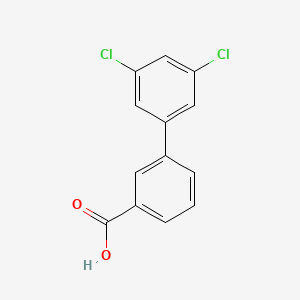

3-(3,5-dichlorophenyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRAGQDESWSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374158 | |

| Record name | 3-(3,5-dichlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380228-57-9 | |

| Record name | 3-(3,5-dichlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(3,5-dichlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-dichlorophenyl)benzoic acid, also known as 3,5-dichlorobenzoic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a benzoic acid core with two chlorine substituents at the 3 and 5 positions, imparts unique reactivity and biological activity.[1][2] This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental methodologies and relevant diagrams to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in chemical synthesis and biological studies. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [3] |

| Molecular Weight | 191.01 g/mol | [3] |

| Melting Point | 184-187 °C | [4] |

| Water Solubility | Sparingly soluble | |

| pKa (Predicted) | 3.46 ± 0.10 | |

| Appearance | White to beige crystalline powder | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 5-10 °C per minute for an initial approximate measurement.

-

For a precise measurement, the apparatus is cooled, and a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.

-

The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.[5]

Solubility Assessment

The solubility of this compound in various solvents can be determined through qualitative and quantitative methods.

Qualitative Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent (e.g., water, ethanol, acetone) in small portions.

-

Shake the test tube vigorously after each addition.

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[6]

Quantitative Procedure (for water solubility):

-

Prepare a saturated solution of this compound in water by stirring an excess of the solid in water until equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

A known volume of the saturated solution is then analyzed (e.g., by titration or spectroscopy) to determine the concentration of the dissolved compound.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

-

A solution of this compound of known concentration (e.g., 1 mM) is prepared.[7]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[7]

-

The pH of the solution is recorded after each addition, allowing the solution to stabilize.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[8]

Synthesis and Mode of Action

This compound is synthesized through various chemical routes and exhibits biological activity as a herbicide.

Synthesis Workflow

One common method for the synthesis of 3,5-dichlorobenzoic acid involves the hydrolysis of 3,5-dichlorobenzonitrile. A simplified workflow for this process is illustrated below.

Herbicidal Mode of Action

This compound is classified as a synthetic auxin herbicide.[9] It mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The data and experimental protocols presented herein are intended to facilitate the effective use of this compound in the synthesis of novel molecules and the study of its biological activities.

References

- 1. Buy 3,5-Dichlorobenzoic acid | 51-36-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. wssa.net [wssa.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(3,5-dichlorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(3,5-dichlorophenyl)benzoic acid. This biphenyl carboxylic acid derivative holds potential interest for researchers in medicinal chemistry and materials science, making a thorough understanding of its structure crucial for further development and application. This guide outlines the key physicochemical properties, a probable synthetic route, and a detailed analysis of the spectroscopic data essential for confirming its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.11 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted: White to off-white solid |

| Melting Point | Not available in public literature |

| Boiling Point | Not available in public literature |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. |

Synthesis Pathway: A Probable Route via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 3-boronobenzoic acid with 1,3-dichloro-5-iodobenzene. A generalized workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 266/268/270 | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| [M-OH]⁺ | 249/251/253 | Loss of the hydroxyl radical. |

| [M-COOH]⁺ | 221/223/225 | Loss of the carboxylic acid group. |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive M, M+2, and M+4 pattern for fragments containing two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-2500 | O-H stretch (broad) | Carboxylic acid |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic rings |

| ~1700-1680 | C=O stretch | Carboxylic acid (dimer) |

| ~1600, ~1475 | C=C stretch (in-ring) | Aromatic rings |

| ~1320-1210 | C-O stretch | Carboxylic acid |

| ~920 | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

| ~800-700 | C-Cl stretch | Aryl chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the different aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet (or triplet, J≈1.5 Hz) | 1H | H-2 (proton on the benzoic acid ring) |

| ~8.0 | Doublet of doublets | 1H | H-6 (proton on the benzoic acid ring) |

| ~7.8 | Doublet (or triplet) | 2H | H-2', H-6' (protons on the dichlorophenyl ring) |

| ~7.6 | Triplet | 1H | H-5 (proton on the benzoic acid ring) |

| ~7.5 | Triplet | 1H | H-4' (proton on the dichlorophenyl ring) |

| ~7.5 | Doublet of doublets | 1H | H-4 (proton on the benzoic acid ring) |

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH (Carboxylic acid carbon) |

| ~141 | C-3 (Carbon on the benzoic acid ring attached to the dichlorophenyl group) |

| ~139 | C-1' (Carbon on the dichlorophenyl ring attached to the benzoic acid ring) |

| ~135 | C-3', C-5' (Carbons on the dichlorophenyl ring attached to chlorine) |

| ~132 | C-1 (Carbon on the benzoic acid ring attached to the carboxylic acid group) |

| ~130 | C-5 (Carbon on the benzoic acid ring) |

| ~129 | C-6 (Carbon on the benzoic acid ring) |

| ~128 | C-2 (Carbon on the benzoic acid ring) |

| ~127 | C-4 (Carbon on the benzoic acid ring) |

| ~126 | C-4' (Carbon on the dichlorophenyl ring) |

| ~125 | C-2', C-6' (Carbons on the dichlorophenyl ring) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound is a logical progression of gathering and interpreting data from multiple analytical techniques.

Caption: Logical workflow for structure elucidation.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation : A small amount of the purified solid is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

-

Analysis : The sample solution is introduced into the ion source via a direct insertion probe or a gas chromatograph. The molecules are ionized by a beam of electrons (typically 70 eV).

-

Data Acquisition : The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and its fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : A small amount of the dry, purified solid is placed directly on the ATR crystal.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Analysis : The ATR crystal is brought into contact with the sample, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the attenuated evanescent wave is detected.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis : The spectrometer is tuned to the proton frequency. A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Analysis : The spectrometer is tuned to the carbon frequency. A standard one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application and interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The data from these techniques provide unambiguous evidence for the molecular formula, the presence of key functional groups, and the specific arrangement of atoms, confirming the biphenyl carboxylic acid structure. This foundational characterization is indispensable for any further research or development involving this compound.

3-(3,5-dichlorophenyl)benzoic acid CAS number and identifiers

A Note on Nomenclature: The user request specified "3-(3,5-dichlorophenyl)benzoic acid." However, based on the prevalence of information, this guide focuses on the more common and well-documented compound, 3,5-Dichlorobenzoic acid (CAS RN: 51-36-5) . It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic acid, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its applications in research and development, particularly for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with the chemical formula C₇H₄Cl₂O₂.[1][2][3] It is a white to light beige crystalline powder.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]

Table 1: Chemical Identifiers for 3,5-Dichlorobenzoic Acid

| Identifier | Value |

| CAS Number | 51-36-5[2] |

| Molecular Formula | C₇H₄Cl₂O₂[2] |

| Molecular Weight | 191.01 g/mol [2] |

| IUPAC Name | 3,5-dichlorobenzoic acid[2] |

| Synonyms | Benzoic acid, 3,5-dichloro-; 3,5-DichlorobenzoicAcid[2] |

| InChI | InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)[2] |

| InChIKey | CXKCZFDUOYMOOP-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)O[2] |

| EC Number | 200-092-4[2] |

| PubChem CID | 5811[2] |

Table 2: Physicochemical and Spectroscopic Data for 3,5-Dichlorobenzoic Acid

| Property | Value |

| Melting Point | 184-187 °C[5][6] |

| Boiling Point | 309.1 ± 22.0 °C at 760 mmHg[6] |

| Water Solubility | 147.1 mg/L[1] |

| Solubility | Soluble in ethanol and acetone[1][7] |

| pKa | 3.46 ± 0.10 (Predicted)[1] |

| Appearance | White to beige powder/crystalline solid[1][7] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ(ppm) 7.90 (t, J = 2.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 2H)[8] |

| ¹³C NMR (DMSO, 100 MHz) | δ(ppm) 165.4, 135.0, 134.8, 132.7, 128.3[5] |

| IR (KBr disc) | ν(cm⁻¹): 3084 (C-H), 2663 (O-H), 1706 (C=O), 1570, 1448 (C-C)[8] |

| Mass Spectrum | Available, with top 5 peaks at m/z 190, 173, 192, 175, 145[2] |

Experimental Protocols

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. Below are detailed protocols for some of these synthetic routes.

2.1 Synthesis from 3,5-Dichlorobenzonitrile

This method involves the hydrolysis of 3,5-dichlorobenzonitrile to yield 3,5-dichlorobenzoic acid.[8]

-

Materials: 3,5-dichlorobenzonitrile, sodium hydroxide, deionized water, 2 M hydrogen chloride aqueous solution, ethyl acetate.

-

Procedure:

-

Slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol) to a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water.

-

Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol/ethyl acetate (1:4 v/v).

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 1-3 using a 2 M aqueous solution of hydrogen chloride, which will cause a white solid to precipitate.

-

Filter the precipitate under reduced pressure, wash with water, and dry to obtain the product.

-

Extract the filtrate with ethyl acetate to recover any remaining product.

-

Recrystallize the combined white powder from deionized water to obtain pure 3,5-dichlorobenzoic acid. The reported yield is 93%.[8]

-

2.2 Synthesis from 3,5-Dichloroanthranilic Acid

This protocol involves the diazotization of 3,5-dichloroanthranilic acid.[8][9][10]

-

Materials: 3,5-dichloroanthranilic acid, ethanol.

-

Procedure:

-

Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid as described in the source literature.

-

Heat the diazonium salt solution to 70°C.

-

Slowly add 200 parts of ethanol to the heated solution. An immediate elimination of nitrogen will occur with heat evolution.

-

Stir the mixture for an additional 15 minutes.

-

Isolate the 3,5-dichlorobenzoic acid. The reported yield is 92% with a melting point of 176-178°C.[10]

-

2.3 Synthesis from Benzonitrile

This method involves the chlorination of benzonitrile followed by hydrolysis.[11]

-

Materials: Benzonitrile, chloroform, ethanol, sodium hypochlorite (13%), 37% hydrochloric acid, 30% sodium hydroxide.

-

Procedure:

-

To 100.0 g of benzonitrile (99% content), add 300 g of chloroform and 100 g of ethanol.

-

Add 1209.4 g of sodium hypochlorite (13% content) and maintain the system pH at 3.0-4.0 with 37% hydrochloric acid.

-

React at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

-

Under ambient pressure, add 30% sodium hydroxide to maintain the reaction system's pH at 12-13.

-

Keep the reaction at 80-90°C for 2.5 hours.

-

Acidify the system to a pH of 1.0 with 37% hydrochloric acid and react at 50-60°C for 1.0 hour.

-

Filter and dry the product at 90-110°C to obtain 3,5-dichlorobenzoic acid with a 99.0% content.[11]

-

Biological Activity and Signaling Pathways

3.1 Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase

3,5-Dichlorobenzoic acid is known to have herbicidal properties.[1][2] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves into the cytoplasm and is converted to protoporphyrin IX.[12] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of singlet oxygen.[13] This highly reactive oxygen species causes lipid peroxidation of cell membranes, leading to loss of membrane integrity and ultimately, plant cell death.[13]

References

- 1. Page loading... [guidechem.com]

- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 6. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-(3,5-dichlorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in various research and development applications.

Physicochemical Data

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, formulation, and analytical method development.

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.11 g/mol |

| Monoisotopic Mass | 265.9823098 Da |

| IUPAC Name | This compound |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established chemical principles for biphenyl carboxylic acids.

1. Synthesis Protocol: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of this compound from 3-boronobenzoic acid and 1,3-dichloro-5-iodobenzene.

-

Materials:

-

3-Boronobenzoic acid

-

1,3-dichloro-5-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (1M HCl)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a round-bottom flask, combine 3-boronobenzoic acid (1.2 equivalents), 1,3-dichloro-5-iodobenzene (1 equivalent), and potassium carbonate (3 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of this compound.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or a suitable solvent.

-

Prepare a series of standards for calibration if quantitative analysis is required.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the sample and standards and record the chromatograms.

-

The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

-

Visualizations

Synthesis Workflow via Suzuki-Miyaura Coupling

Solubility Profile of 3,5-Dichlorobenzoic Acid in Organic Solvents: A Technical Guide

Disclaimer: This technical guide focuses on the solubility of 3,5-dichlorobenzoic acid . Due to a lack of available experimental data in peer-reviewed literature, the solubility profile for the originally requested compound, 3-(3,5-dichlorophenyl)benzoic acid, could not be provided. 3,5-Dichlorobenzoic acid is a structurally related compound, and its solubility characteristics are presented here as a relevant alternative for researchers, scientists, and drug development professionals.

Introduction

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with various applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This guide provides a summary of the available solubility data and outlines a general experimental protocol for its determination.

Solubility Data

The solubility of 3,5-dichlorobenzoic acid is generally limited in aqueous solutions but is enhanced in organic solvents.[1][2] Quantitative data in organic solvents is sparse in publicly accessible literature. The available data is summarized in Table 1.

Table 1: Solubility of 3,5-Dichlorobenzoic Acid

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 147.1 mg/L | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative (for stock solution) |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Dichloromethane | Not Specified | Soluble | Qualitative |

Note: The high solubility in DMSO is likely for the preparation of concentrated stock solutions for in vitro assays and may not represent the saturation solubility.[3]

Experimental Protocol for Solubility Determination

A precise determination of the solubility of 3,5-dichlorobenzoic acid in various organic solvents can be achieved using the isothermal shake-flask method followed by a suitable analytical technique for quantification.

Materials and Equipment

-

3,5-Dichlorobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-dichlorobenzoic acid to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,5-dichlorobenzoic acid.

-

A calibration curve should be prepared using standard solutions of 3,5-dichlorobenzoic acid of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of 3,5-dichlorobenzoic acid in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS)

This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-dichlorobenzoic acid, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,5-dichlorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.85 | Doublet | 2.0 | H-2, H-6 | DMSO-d6 |

| 7.90 | Triplet | 2.0 | H-4 | DMSO-d6 |

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 165.4 | C=O | DMSO |

| 135.0 | C-Cl | DMSO |

| 134.8 | C-COOH | DMSO |

| 132.7 | C-H (Ar) | DMSO |

| 128.3 | C-H (Ar) | DMSO |

Reference:

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3084 | C-H stretch (aromatic) |

| 2663 | O-H stretch (carboxylic acid) |

| 1706 | C=O stretch (carboxylic acid) |

| 1570, 1448 | C-C stretch (aromatic) |

| 1403 | C-O-H bend |

| 1289, 1237 | C-H bend (in-plane) |

| 769 | C-H bend (out-of-plane) |

Reference:[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragmentation |

| 192 | 65.1 | [M+2]⁺ |

| 190 | 99.9 | [M]⁺ |

| 175 | 44.0 | [M-OH+2]⁺ |

| 173 | 69.5 | [M-OH]⁺ |

| 145 | 37.3 | [M-COOH]⁺ |

Reference:[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) disc.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹. The gas-phase IR spectrum has also been reported by the National Institute of Standards and Technology (NIST).[3]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using a Hitachi M-80 instrument with an ionization energy of 70 eV.[2] The data was also acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2] The mass-to-charge ratio (m/z) and relative intensities of the fragments were recorded.

Visualizations

To further elucidate the experimental workflow and molecular structure, the following diagrams are provided.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of 3,5-Dichlorobenzoic Acid.

References

An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has long been a compound of interest in various scientific and industrial fields. While its initial discovery is rooted in the extensive history of organic chemistry, its modern applications span from agriculture to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,5-dichlorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this and related compounds. The guide details key experimental protocols, summarizes quantitative data, and visualizes synthetic pathways to facilitate a deeper understanding of this versatile chemical entity.

Introduction and Historical Context

The precise date and individual credited with the first synthesis of 3,5-dichlorobenzoic acid are not prominently documented in readily available historical records. However, its inclusion in the comprehensive Beilstein database (Beilstein Registry Number 2044776) indicates its long-standing presence and characterization within the field of organic chemistry.[1][2] The development and study of chlorinated benzoic acids were a natural progression in the systematic exploration of aromatic compounds and their derivatives throughout the 19th and 20th centuries.

Initially, the interest in such compounds was primarily academic, focusing on understanding the effects of halogen substitution on the reactivity and properties of the benzene ring and the carboxylic acid functional group. Over time, the practical applications of 3,5-dichlorobenzoic acid emerged, particularly in the mid-20th century with the rise of the agrochemical industry. Its utility as a herbicide was discovered, and it also found a role as a versatile intermediate in the synthesis of dyes and, more recently, as a building block for active pharmaceutical ingredients (APIs).[3]

Physicochemical and Toxicological Properties

3,5-Dichlorobenzoic acid is a white to light beige crystalline powder.[3] Its key physicochemical and toxicological properties are summarized in the tables below.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid

| Property | Value | Reference |

| CAS Number | 51-36-5 | |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Melting Point | 184-187 °C | [4] |

| Beilstein Registry No. | 2044776 | [1][2] |

| Appearance | White to light beige powder | [3] |

Table 2: Toxicological Data for 3,5-Dichlorobenzoic Acid

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Subcutaneous | 250 mg/kg | [4] |

| LD50 | Mouse | Intraperitoneal | 237 mg/kg | [4] |

Synthesis and Experimental Protocols

The synthesis of 3,5-dichlorobenzoic acid can be achieved through various routes, starting from different precursors. Below are detailed protocols for some of the common synthetic methods.

Synthesis from 3,5-Dichloroanthranilic Acid

One established method involves the diazotization of 3,5-dichloroanthranilic acid followed by the decomposition of the resulting diazonium salt.[5][6]

Experimental Protocol:

-

Prepare a solution of the diazonium salt from 412 parts of 3,5-dichloroanthranilic acid according to standard diazotization procedures.

-

Heat the diazonium salt solution to 70°C.

-

Slowly add 200 parts of ethanol to the heated solution. Nitrogen gas will evolve, indicating the decomposition of the diazonium salt.

-

Stir the reaction mixture for an additional 15 minutes.

-

Isolate the precipitated 3,5-dichlorobenzoic acid by filtration. This method yields approximately 350 parts (92% of theory) of the product with a melting point of 176-178°C.[5]

Applications

Agrochemicals

The primary application of 3,5-dichlorobenzoic acid is in the agricultural sector as a herbicide. [3]Its mechanism of action in plants is the inhibition of the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis. By disrupting this pathway, it leads to the death of unwanted plants. [3]

Chemical Intermediate

3,5-Dichlorobenzoic acid serves as a versatile building block in organic synthesis for the production of:

-

Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of various pharmaceuticals.

-

Dyes: Its chemical structure is amenable to modifications for creating various dyestuffs.

Pharmacology and Toxicology in the Context of Drug Development

While 3,5-dichlorobenzoic acid itself is not a therapeutic agent, its derivatives have been explored for pharmacological activity. The toxicology of chlorinated benzoic acids is of significant interest in drug development.

Mechanism of Action and Signaling Pathways

The direct mechanism of action of 3,5-dichlorobenzoic acid in mammals is not well-characterized in the context of specific signaling pathways for therapeutic purposes. However, studies on related chlorobenzoic acids provide some insights. For instance, some chlorobenzoic acids have been shown to inhibit certain mitochondrial enzymes.

The primary interest for drug development professionals lies in its use as a scaffold. For example, derivatives of 3,5-dichlorobenzoic acid have been synthesized and investigated as potential agents for Alzheimer's disease.

Conceptual Relationship in Drug Discovery:

Pharmacokinetics (ADME) and Toxicology of Chlorobenzoic Acids

Conclusion

3,5-Dichlorobenzoic acid is a chemical with a rich history in organic synthesis and established applications in the agrochemical industry. While not a drug itself, its stable and modifiable structure makes it a valuable intermediate for the synthesis of potentially therapeutic compounds. For researchers and drug development professionals, understanding the synthesis, properties, and toxicological considerations of this and related chlorobenzoic acids is crucial for leveraging their potential in creating novel pharmaceuticals. Further research into the specific biological activities and signaling pathway interactions of 3,5-dichlorobenzoic acid and its derivatives in mammals could unveil new therapeutic opportunities.

References

- 1. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichlorobenzoic acid(51-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]

- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Chlorobenzoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 3-(3,5-dichlorophenyl)benzoic acid

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 3-(3,5-dichlorophenyl)benzoic acid. The content is intended for researchers, scientists, and drug development professionals, summarizing key findings, experimental protocols, and relevant biological pathways.

Introduction

This compound, also known as 3,5-dichlorobenzoic acid, is a chemical compound that serves as a precursor in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] Its biological activities are a subject of ongoing research, with demonstrated herbicidal properties and potential applications in the development of therapeutic agents, particularly in the field of neurodegenerative diseases. This guide delves into the known biological effects, mechanisms of action, and experimental methodologies used to assess the activity of this compound and its derivatives.

Herbicidal Activity

The primary and most well-documented biological activity of this compound is its herbicidal effect. It functions as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. By inhibiting PPO, this compound disrupts the production of chlorophyll, which is essential for photosynthesis. This disruption leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. When exposed to light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately leading to the death of the plant.

Figure 1: Mechanism of Herbicidal Activity.

Neuroprotective Potential of Derivatives

While data on the direct neuroprotective effects of this compound are limited, its derivatives have shown promise in the context of Alzheimer's disease research. Specifically, hybrid molecules combining this compound with a cyclopentaquinoline moiety have been synthesized and evaluated for their potential as multi-target agents against Alzheimer's disease.

Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine. A study on cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids demonstrated that these compounds can inhibit both AChE and BuChE. The inhibitory activity was found to be dependent on the length of the linker between the two moieties.

Other Neuroprotective Activities of Derivatives

In addition to cholinesterase inhibition, these hybrid molecules have been reported to exhibit other neuroprotective properties, including:

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease.

-

Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Activity: Neuroinflammation is another key pathological feature of Alzheimer's disease.

It is important to note that these activities have been demonstrated for the hybrid compounds, and the specific contribution of the this compound moiety to these effects has not been fully elucidated.

Figure 2: Workflow for evaluating neuroprotective derivatives.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration |

| LD50 | Subcutaneous | Mouse | 250 mg/kg[3][4] |

| LD50 | Intraperitoneal | Mouse | 237 mg/kg[3][4] |

Table 2: In Vitro Activity of a this compound Derivative (Hybrid with Cyclopentaquinoline)

| Target | Assay | IC50 |

| Acetylcholinesterase (AChE) | Ellman's Method | 131 nM[5] |

| Butyrylcholinesterase (BuChE) | Ellman's Method | 116 nM[5] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases.

Principle: Acetylthiocholine is hydrolyzed by cholinesterase to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

Procedure:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of acetylcholinesterase solution (1 U/mL).[6]

-

Incubate the plate at 25°C for 10 minutes.[6]

-

Add 10 µL of 10 mM DTNB to the reaction mixture.[6]

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[6]

-

Shake the plate for 1 minute.[6]

-

Stop the reaction by adding 20 µL of 5% SDS.[6]

-

Measure the absorbance at 412 nm using a microplate reader.[6]

-

A control without the inhibitor is run in parallel.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Technical Guide to 3-(3,5-Dichlorophenyl)benzoic Acid: A Key Metabolite in Agrochemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenyl)benzoic acid, a molecule of significant interest due to its role as a metabolite of various agrochemicals and its potential applications in pharmaceutical development. This document details the chemical and physical properties of the compound, its metabolic pathways, and toxicological profile. Special emphasis is placed on its formation from the herbicide propyzamide. Experimental protocols for its analysis and diagrams illustrating its metabolic transformation are included to support further research and development.

Introduction

This compound, more systematically known as 3,5-dichlorobenzoic acid, is a chlorinated aromatic carboxylic acid. While it has applications as a herbicide and as an intermediate in the synthesis of dyes and other agrochemicals, its primary significance in a biological context is as a metabolite of more complex parent compounds.[1][2][3] Understanding the formation, fate, and biological activity of this metabolite is crucial for assessing the environmental impact and toxicological profiles of the parent molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3,5-dichlorobenzoic acid is essential for its detection, quantification, and the study of its biological interactions.

| Property | Value | Reference |

| CAS Number | 51-36-5 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | |

| Appearance | White to beige powder | |

| Melting Point | 184-187 °C | |

| Linear Formula | Cl₂C₆H₃CO₂H | |

| EC Number | 200-092-4 | |

| Beilstein/REAXYS Number | 2044776 |

Role as a Metabolite: The Case of Propyzamide

3,5-Dichlorobenzoic acid is a known environmental transformation product of the herbicide propyzamide.[1] Propyzamide is a selective, systemic herbicide used for the control of a wide range of grasses and broad-leaved weeds. Its metabolism in soil and plants leads to the formation of several breakdown products, including 3,5-dichlorobenzoic acid.

Metabolic Pathway of Propyzamide

The transformation of propyzamide to 3,5-dichlorobenzoic acid involves the cleavage of the amide bond, a common metabolic reaction for many pesticides. This process can be mediated by microbial activity in the soil or by enzymatic action within plant tissues.

Experimental Protocols

The following section details a general methodology for the extraction and analysis of 3,5-dichlorobenzoic acid from soil samples, a common matrix in environmental fate studies of propyzamide.

Extraction of 3,5-Dichlorobenzoic Acid from Soil

Objective: To extract 3,5-dichlorobenzoic acid from soil samples for subsequent analysis.

Materials:

-

Soil sample (10 g)

-

Acetonitrile:Water (80:20, v/v) with 0.1% formic acid (50 mL)

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Deionized water

Protocol:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of the acetonitrile:water extraction solvent.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) with another 20 mL of the extraction solvent.

-

Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the concentrated extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the 3,5-dichlorobenzoic acid with 5 mL of methanol.

-

The eluate is now ready for analysis by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS).

References

Theoretical Studies of 3-(3,5-dichlorophenyl)benzoic acid: A Technical Guide

Introduction

3-(3,5-dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of chlorine atoms on one of the phenyl rings is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This technical guide provides a theoretical framework for the study of this compound, including predicted physicochemical properties, a plausible synthetic route, and potential biological interactions.

Data Presentation: Physicochemical Properties of an Analogous Compound

In the absence of specific data for this compound, the following table summarizes the computed properties for a structurally similar compound, 3-Amino-5-(3,5-dichlorophenyl)benzoic acid . These values, obtained from the PubChem database, can serve as a preliminary estimate for the target molecule's properties.

| Property | Value (for 3-Amino-5-(3,5-dichlorophenyl)benzoic acid) |

| Molecular Formula | C13H9Cl2NO2 |

| Molecular Weight | 282.12 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 281.0010339 |

| Monoisotopic Mass | 281.0010339 |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 18 |

| Complexity | 303 |

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be hypothetically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Reaction Scheme:

(3,5-dichlorophenyl)boronic acid + 3-bromobenzoic acid → this compound

Materials:

-

(3,5-dichlorophenyl)boronic acid

-

3-bromobenzoic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (1 M)

Procedure:

-

To a round-bottom flask, add (3,5-dichlorophenyl)boronic acid (1.2 equivalents), 3-bromobenzoic acid (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Acidify the aqueous layer with 1 M HCl to precipitate any dissolved product, which can then be extracted with ethyl acetate.

-

Combine the organic extracts and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

Mandatory Visualization

Theoretical Studies on Dichlorinated Biphenyls

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and properties of molecules like this compound.[1] Such studies can predict:

-

Optimized Molecular Geometry: Including bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key determinant of the molecule's conformation and biological activity.

-

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map can identify electron-rich and electron-deficient regions of the molecule, which is important for predicting non-covalent interactions with biological targets.

-

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the molecular structure.

For dichlorinated biphenyls, the positions of the chlorine atoms significantly impact the molecule's planarity and electronic properties.[2] The 3,5-dichloro substitution pattern on one ring is expected to induce a significant dipole moment and alter the charge distribution across the biphenyl system.

Molecular Modeling and Docking

Molecular modeling techniques can be used to predict the interactions of this compound with potential biological targets. Molecular docking simulations could be performed to assess its binding affinity and mode of interaction with various receptors and enzymes. Given the structural similarities to other biphenyl compounds with known biological activities, potential targets could include nuclear receptors or enzymes involved in key signaling pathways.

Potential Biological Activity

Polychlorinated biphenyls (PCBs) are a class of compounds known for their diverse biological effects, which are often dependent on the specific chlorination pattern.[3] Some PCBs are known to act as endocrine disruptors by interacting with nuclear receptors such as the estrogen receptor.[4] Others have been shown to exhibit neurotrophic or neurotoxic effects.[5]

The biological activity of this compound is currently unknown. However, based on its structure, it is plausible that it could interact with biological systems. The carboxylic acid group provides a potential site for hydrogen bonding, while the dichlorinated phenyl ring contributes to the molecule's lipophilicity, which may facilitate its passage through cell membranes.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities and any potential therapeutic or toxicological effects of this compound.

References

3-(3,5-dichlorophenyl)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorobenzoic Acid

This document provides a detailed overview of the safety precautions, handling procedures, and toxicological information for 3,5-Dichlorobenzoic acid, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

3,5-Dichlorobenzoic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant to the skin, eyes, and respiratory system.[1] In some classifications, it is also considered harmful if swallowed.[2]

Table 1: GHS Hazard Classification for 3,5-Dichlorobenzoic Acid

| Classification | Hazard Statement (H-Code) | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | [2][3] |

| Acute Oral Toxicity | H302: Harmful if swallowed | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [2][3] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure |

Table 2: GHS Precautionary Statements and Pictograms

| Category | Precautionary Statement (P-Code) | GHS Pictogram |

| Prevention | P261: Avoid breathing dust.[2][3] P264: Wash skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/ eye protection/ face protection.[2][3] | Danger |

| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[2][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a poison center or doctor.[2] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][3][4] P405: Store locked up.[2][3][4] | |

| Disposal | P501: Dispose of contents/container in accordance with all applicable federal, state, and local regulations.[2] |

Toxicological and Physical Data

Acute toxicity has been observed in animal studies. The compound appears as a white to beige or brown powder.[1][5]

Table 3: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose | Toxic Effects Noted | Source |

| LD50 | Subcutaneous | Mouse | 250 mg/kg | Altered sleep time, muscle weakness, dyspnea | [5][6] |

| LD50 | Intraperitoneal | Mouse | 237 mg/kg | Not specified | [5][6] |

Table 4: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | [6] |

| Molecular Weight | 191.01 g/mol | [6] |

| Melting Point | 184-187 °C | [5][6] |

| Boiling Point | 309.1 ± 22.0 °C at 760 mmHg | [6] |

| Flash Point | 140.7 ± 22.3 °C | [6] |

Experimental and Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling 3,5-Dichlorobenzoic acid to prevent exposure.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. Wear appropriate protective clothing to minimize skin exposure.[1]

-

Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Use only in a well-ventilated area and avoid breathing dust.[2][7]

Engineering Controls and Storage

-

Ventilation : Use adequate ventilation to keep airborne concentrations low.[1] Facilities should be equipped with a local exhaust ventilation system.

-

Safety Stations : Facilities storing or utilizing this material must be equipped with an eyewash facility and a safety shower.[1][8]

-

Storage Conditions : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Protocol for Accidental Spills

In the event of a spill, follow these steps while using proper personal protective equipment:

-

Evacuate : Evacuate the danger area and consult an expert.[3]

-

Ventilate : Ensure adequate ventilation in the affected area.[1]

-

Containment : Prevent the product from entering drains. Cover drains if necessary.

-

Cleanup : For dry spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

-

Decontamination : Clean the affected area thoroughly.

-

Disposal : Dispose of the waste in accordance with all applicable federal, state, and local regulations.[8]

Protocol for First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

-

Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water.[2] Get medical attention if irritation occurs.[2]

-

Inhalation : Remove the individual from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical aid.

-

Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[2]

Visualized Workflows and Relationships

Caption: Workflow for a safe response to a chemical spill.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 6. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichlorobenzoic acid (CAS No. 51-36-5), a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While the initial inquiry specified 3-(3,5-dichlorophenyl)benzoic acid, the readily available commercial product and associated literature predominantly refer to 3,5-dichlorobenzoic acid. This document focuses on the latter, offering detailed information on its commercial availability, physicochemical properties, synthesis protocols, and key applications.

Commercial Availability and Suppliers

3,5-Dichlorobenzoic acid is readily available from a variety of chemical suppliers and manufacturers globally. It is typically sold as a white to off-white or beige crystalline powder.[1][2] The compound is offered in various purities, commonly ranging from 98% to over 99%.[3] Packaging sizes are available from grams to kilograms and metric tons to accommodate both laboratory-scale research and industrial production needs.[3]

Below is a summary of representative suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities | Country/Region |

| GLR Innovations | - | - | New Delhi, INDIA |

| ANJI BIOSCIENCES | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Hyderabad, INDIA |

| SynthoCascade Research Labs | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Telangana, INDIA |

| DHANVI EXIM SERVICES | - | - | Hyderabad, INDIA |

| HEMANT BIOSCIENCE | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Telangana, INDIA |

| Jaagruthi Lifesciences | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Hyderabad, INDIA |

| Synaptics Labs Private Limited | - | - | Hyderabad, INDIA |

| Speranza Chemical Co., Ltd. | 99% | - | - |

| RongNa Biotechnology Co.,Ltd. | 99% | - | - |

| Weifang QianJin Fine Chemical | - | - | - |

| Bellen Chemistry Co., Ltd. | - | - | - |

| Cangzhou Enke Pharma Tech Co. | - | - | - |

| Shandong Province zhongteng | - | - | - |

Physicochemical Properties

A summary of the key physical and chemical properties of 3,5-dichlorobenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51-36-5 | [2] |

| Molecular Formula | C₇H₄Cl₂O₂ | [2] |

| Molecular Weight | 191.01 g/mol | [4] |

| Appearance | White to beige powder/crystal | [1][2] |

| Melting Point | 184-187 °C | [3][5] |

| Boiling Point | 273.68 °C (rough estimate) | [3] |

| Water Solubility | 147.1 mg/L | [2] |

| pKa | 3.46 ± 0.10 (Predicted) | [3] |

Experimental Protocols: Synthesis of 3,5-Dichlorobenzoic Acid

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. A common approach involves the chlorination of benzonitrile followed by hydrolysis.

Method 1: Synthesis from Benzonitrile via Chlorination and Hydrolysis[6][7]

This method involves a two-step process: the chlorination of benzonitrile to form 3,5-dichlorobenzonitrile, followed by hydrolysis to yield 3,5-dichlorobenzoic acid.

Step 1: Chlorination of Benzonitrile

-

In a suitable reaction vessel, charge 100.0g of benzonitrile (99% purity).

-

Add a solvent system consisting of 300g of chloroform and 100g of ethanol.

-

Slowly add 1209.4g of sodium hypochlorite solution (13% content) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.

-

Maintain the reaction temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile

-

To the reaction mixture from Step 1, add a 30% sodium hydroxide solution at ambient pressure to maintain the pH between 12 and 13.

-

Heat the mixture to 80-90°C and maintain for 2.5 hours.

-

After the insulation reaction, acidify the system to a pH of 1.0 with 37% hydrochloric acid.

-

Maintain the reaction at 50-60°C for 1.0 hour.

-

Filter the resulting solid and dry at 90-110°C to obtain 3,5-dichlorobenzoic acid.

The following diagram illustrates the workflow for this synthesis method.

Caption: Synthesis workflow of 3,5-dichlorobenzoic acid from benzonitrile.

Method 2: Synthesis from 3,5-Dichloroanthranilic Acid[8]

This method utilizes a diazotization reaction followed by the elimination of nitrogen.

-

Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid.

-

Slowly add 200 parts of ethanol to the heated (70°C) diazonium salt solution. The elimination of nitrogen occurs with heat evolution.

-

Stir the mixture for an additional 15 minutes.

-

Isolate the product to yield 350 parts (92% of theory) of 3,5-dichlorobenzoic acid with a melting point of 176° to 178°C.

Applications in Research and Development

3,5-Dichlorobenzoic acid serves as a crucial building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical sectors.[6]

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[6][7] For instance, it is used in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[7] It is also a precursor in the development of new therapeutic agents, such as hybrids with cyclopentaquinoline for potential neuroprotection against oxidative stress in the context of Alzheimer's disease.[8]

-

Agrochemical Intermediate: This compound is utilized in the production of herbicides and other pesticides.[2][6] Its structure is incorporated into molecules designed to control unwanted vegetation and protect crops.

-

Organic Synthesis: The presence of two chlorine atoms and a carboxylic acid group provides multiple reaction sites, making it a versatile intermediate for a variety of organic transformations.[6][9]

The following diagram illustrates the relationship of 3,5-dichlorobenzoic acid to its key application areas.

Caption: Applications of 3,5-dichlorobenzoic acid.

This technical guide provides a foundational understanding of 3,5-dichlorobenzoic acid for researchers and professionals in drug development and related scientific fields. For specific experimental applications, it is recommended to consult the primary literature and safety data sheets provided by the suppliers.

References

- 1. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,5-Dichlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. purexpharmaceuticals.com [purexpharmaceuticals.com]

- 8. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. suru-chem.com [suru-chem.com]

fundamental reactivity of the carboxylic acid group in 3-(3,5-dichlorophenyl)benzoic acid

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental reactivity of the carboxylic acid group in 3-(3,5-dichlorophenyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the compound's acidic properties, and key transformations including esterification, amidation, and reduction, supported by experimental protocols and quantitative data.

Core Reactivity Profile

This compound is a biphenyl carboxylic acid featuring a dichlorinated phenyl ring. The electronic properties of the substituent phenyl ring and the spatial arrangement of the two rings influence the reactivity of the carboxylic acid group.

Acidity

Key Chemical Transformations

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications, primarily through activation to facilitate nucleophilic attack.

Esterification

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation for modifying the compound's polarity, solubility, and pharmacokinetic properties. A common method for the esterification of benzoic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Table 1: Representative Esterification of a Benzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Product |

| Benzoic Acid | Methanol | Conc. H₂SO₄ | 45 min (reflux) | Methyl Benzoate |

This table presents a general protocol for a related compound due to the absence of specific quantitative data for this compound in the searched literature.

Amidation

Amidation, the formation of an amide bond, is a critical reaction in drug development for creating compounds with improved biological activity and stability. Direct amidation of a carboxylic acid with an amine is often challenging and requires coupling agents or conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Table 2: Amidation via Acyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 3,5-Dichlorobenzoyl chloride | Arylamine | N,N'-dimethylformamide | 60 °C | Dichlorobenzamide derivative |

This table is based on a protocol for a structurally related compound, 3,5-dichlorobenzoyl chloride, due to a lack of specific data for 3-(3,5-dichlorophenyl)benzoyl chloride.

Reduction

Reduction of the carboxylic acid group in this compound to a primary alcohol yields (3-(3,5-dichlorophenyl)phenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocols